Heme d(1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

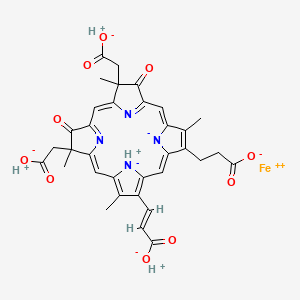

Heme d(1), also known as Heme d(1), is a useful research compound. Its molecular formula is C34H30FeN4O10 and its molecular weight is 710.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Heme d(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heme d(1) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Functions

Heme d(1) is primarily known for its role as a prosthetic group in specific enzymes, notably the cytochrome cd1 nitrite reductase (NirS). This enzyme catalyzes the reduction of nitrite to nitric oxide, a key step in anaerobic nitrate respiration, especially in pathogens like Pseudomonas aeruginosa. The structure of heme d(1)-free NirS has been studied to understand its conformational dynamics and how it facilitates substrate access to the active site .

Table 1: Key Functions of Heme d(1)

| Function | Description |

|---|---|

| Nitrite Reduction | Catalyzes the conversion of nitrite to nitric oxide in anaerobic respiration |

| Electron Transport | Acts as an electron carrier in various biochemical pathways |

| Enzyme Activation | Serves as a prosthetic group for specific redox enzymes |

Environmental Applications

Heme d(1) also has implications in environmental microbiology. Its presence in denitrifying bacteria contributes to nitrogen cycling in ecosystems. Understanding the biosynthesis pathways of heme d(1) can help in bioremediation efforts where microbial metabolism is harnessed to reduce environmental pollutants .

Therapeutic Potential

Recent studies have indicated that heme oxygenase-1 (HO-1), which is involved in heme metabolism, may serve as a target for cancer therapy. Heme d(1) derivatives have been explored for their potential to inhibit HO-1 activity, which is often upregulated in tumors and contributes to tumor proliferation. Research has focused on synthesizing specific HO-1 inhibitors that could enhance therapeutic strategies against various cancers .

Case Study: HO-1 Inhibitors

- Compound : VP 21-04

- Activity : Demonstrated strong cytotoxic effects against melanoma and breast cancer cell lines.

- Delivery : Encapsulated in nanostructured lipid carriers to improve solubility and targeting .

Analytical Techniques for Heme d(1)

The quantification and detection of heme d(1) are crucial for both research and clinical applications. Various analytical methods have been developed, including spectrophotometry and high-performance liquid chromatography (HPLC). These techniques are essential for studying heme levels in biological samples and understanding their implications in health and disease .

Table 2: Analytical Methods for Heme d(1)

| Method | Description | Application Area |

|---|---|---|

| Spectrophotometry | Measures absorbance at specific wavelengths | Quantification of heme levels |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies heme compounds | Clinical diagnostics |

| Fluorimetry | Detects fluorescence signals from heme | Tissue sample analysis |

Propriétés

Numéro CAS |

59948-35-5 |

|---|---|

Formule moléculaire |

C34H30FeN4O10 |

Poids moléculaire |

710.5 g/mol |

Nom IUPAC |

3-[18-[(E)-2-carboxylatoethenyl]-8,13-bis(carboxylatomethyl)-3,8,13,17-tetramethyl-7,12-dioxoporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C34H32N4O10.Fe/c1-15-17(5-7-27(39)40)21-10-22-18(6-8-28(41)42)16(2)20(36-22)11-25-33(3,13-29(43)44)32(48)24(38-25)12-26-34(4,14-30(45)46)31(47)23(37-26)9-19(15)35-21;/h6,8-12H,5,7,13-14H2,1-4H3,(H6,35,36,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2/b8-6+; |

Clé InChI |

YTCKFKAUGWIMPJ-WVLIHFOGSA-L |

SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)C=CC(=O)[O-])CCC(=O)[O-].[Fe+2] |

SMILES isomérique |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)/C=C/C(=O)[O-])CCC(=O)[O-].[Fe+2] |

SMILES canonique |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)C=CC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Synonymes |

heme d(1) heme d1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.